molecular formula C8H4BrFO3 B6606838 5-bromo-2-fluoro-4-formylbenzoic acid CAS No. 2384002-65-5

5-bromo-2-fluoro-4-formylbenzoic acid

Cat. No.: B6606838
CAS No.: 2384002-65-5
M. Wt: 247.02 g/mol
InChI Key: LRAAVWDRGIGGOB-UHFFFAOYSA-N
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Description

Structural Classification and Positional Isomerism in Halogenated Benzoic Acids

Halogenated benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and a carboxylic acid group. The identity and position of the halogen substituents on the aromatic ring significantly influence the physical and chemical properties of the molecule.

The phenomenon of positional isomerism is particularly important in substituted benzene rings. For a disubstituted benzene ring, there are three possible positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). As the number of different substituents increases, so does the number of possible isomers. For a trisubstituted benzene derivative with three different groups, such as a chlorobromobenzoic acid, a number of positional isomers are possible. brainly.in In the case of 5-bromo-2-fluoro-4-formylbenzoic acid, the specific arrangement of the four different substituents on the benzene ring is crucial for its reactivity and its utility in targeted chemical syntheses. The electron-withdrawing nature of the fluorine, bromine, formyl, and carboxyl groups affects the electron density distribution within the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Below is a data table of related halogenated benzoic acid isomers to illustrate the concept of positional isomerism.

Compound NameMolecular FormulaSubstituent Positions
2-Bromo-5-fluorobenzoic acidC₇H₄BrFO₂2-Bromo, 5-Fluoro
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂4-Bromo, 2-Fluoro
5-Bromo-2,4-difluorobenzoic acidC₇H₃BrF₂O₂5-Bromo, 2,4-Difluoro
2-Bromo-4,5-difluorobenzoic acidC₇H₃BrF₂O₂2-Bromo, 4,5-Difluoro

Significance of Multifunctionalized Aromatic Compounds in Advanced Synthesis

Multifunctionalized aromatic compounds are organic molecules that possess several different functional groups attached to an aromatic ring. These compounds are of immense importance in advanced organic synthesis, particularly in the fields of medicinal chemistry and materials science. numberanalytics.comwalshmedicalmedia.com The presence of multiple functional groups allows for a series of selective chemical transformations, enabling the construction of complex molecular architectures from a single starting material. chemicalbook.com

Aromatic rings are rigid and planar, providing a stable scaffold for the three-dimensional arrangement of functional groups, which is critical for interactions with biological targets like proteins and nucleic acids. jocpr.com The ability to fine-tune the electronic and steric properties of these molecules through chemical modifications of their functional groups offers precise control over their interactions and reactivity. jocpr.com In drug discovery, aromatic moieties are frequently incorporated into drug candidates to enhance properties such as bioavailability and to serve as pharmacophores that interact with specific receptors. numberanalytics.comjocpr.com

The strategic placement of different functional groups, as seen in this compound, allows for orthogonal chemical reactivity. This means that one functional group can be reacted selectively without affecting the others, enabling a stepwise and controlled synthesis of complex molecules. This is a key principle in the efficient design and synthesis of new pharmaceutical agents and advanced materials. numberanalytics.com

Overview of Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research trajectories. Its value as a synthetic intermediate is highlighted by the commercial availability of structurally similar compounds and the numerous patents detailing their synthesis and application.

For instance, related compounds like 5-bromo-2-fluorobenzeneboronic acid are described as important intermediates in the synthesis of non-ester pyrethroid compounds used in pesticides. google.com The synthesis of high-purity 5-bromo-2,4-difluorobenzoic acid is noted as being important for its use as a high-quality medicine intermediate. google.com These examples underscore the potential of halogenated and functionalized benzoic acids as key building blocks.

Given its structure, research involving this compound is likely to be directed towards its use in the synthesis of:

Novel pharmaceutical agents: The combination of a carboxylic acid for amide bond formation, a formyl group for reactions like reductive amination or Wittig reactions, and bromo and fluoro substituents for further cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) makes it an attractive starting material for creating libraries of diverse molecules for drug screening. Aromatic compounds are fundamental in the development of analgesics, antibiotics, and anticancer agents. numberanalytics.com

Agrochemicals: Similar to its relatives, this compound could be a precursor for new pesticides and herbicides. walshmedicalmedia.com

Functional materials: The aromatic core and reactive handles could be utilized in the synthesis of polymers, dyes, or liquid crystals.

The development of efficient and scalable synthetic routes to this compound itself is also a likely area of research, as is the detailed investigation of the reactivity of its different functional groups to enable selective transformations.

Below is a table summarizing the key properties of 5-bromo-2-formylbenzoic acid, a closely related compound.

PropertyValue
Molecular Formula C₈H₅BrO₃
Molecular Weight 229.03 g/mol
Form Solid
SMILES OC(=O)c1cc(Br)ccc1C=O
InChI Key WAMUJTFUQTUCJQ-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-4-formylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAAVWDRGIGGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Fluoro 4 Formylbenzoic Acid and Its Precursors

Regioselective Functionalization of the Benzene (B151609) Ring

The assembly of 5-bromo-2-fluoro-4-formylbenzoic acid is a study in the strategic manipulation of directing group effects on an aromatic ring. The precise placement of the bromo, fluoro, formyl, and carboxylic acid moieties necessitates a planned sequence of reactions to ensure the desired substitution pattern.

Bromination Strategies for Aromatic Systems

The introduction of a bromine atom onto the benzene ring is a classic electrophilic aromatic substitution. In the context of synthesizing precursors to the target molecule, such as 4-bromo-2-fluorotoluene (B1265965), the directing effects of the existing substituents are paramount. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. When brominating 2-fluorotoluene (B1218778), the bromine will preferentially add to the positions activated by both groups.

Starting MaterialBrominating AgentCatalyst/ConditionsMajor Product(s)Reference
2-FluorotolueneBromine/Acetic AcidIron powder, Iodine2-Bromo-4-fluorotoluene, 3-Bromo-4-fluorotoluene nih.gov
o-FluorobenzaldehydePotassium bromate/Sulfuric acidWater, 90°C5-Bromo-2-fluorobenzaldehyde chemicalbook.com
2-Chlorobenzoic acidN-Bromosuccinimide (NBS)Sulfuric acid, Dichloromethane2-Chloro-5-bromobenzoic acid synquestlabs.com

Fluorination Techniques and Directing Effects

The fluorine atom in this compound is an ortho-, para-directing group, albeit a deactivating one. Its presence early in the synthetic sequence influences the position of subsequent electrophilic substitutions. The synthesis of fluorinated aromatic compounds can be achieved through various methods, including the Schiemann reaction or by using modern fluorinating agents. However, for the synthesis of the target compound, it is often more practical to start with a commercially available fluorinated precursor like 2-fluorotoluene or 2-fluorobenzaldehyde. The fluorine atom's high electronegativity and small size can also influence the reactivity and stability of intermediates. byjus.comnih.gov

Formylation Reactions for Aldehyde Introduction

The introduction of the formyl group (–CHO) is a critical step. Several named reactions can be employed for the formylation of aromatic rings.

Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride to form a Vilsmeier reagent, which then acts as the electrophile. numberanalytics.comwikipedia.orgunacademy.com This method is effective for electron-rich aromatic compounds. wikipedia.org The regioselectivity on a substrate like 4-bromo-2-fluorotoluene would be directed to the position most activated by the combined effects of the fluoro, bromo, and methyl groups, which is anticipated to be the 5-position.

Gattermann-Koch Reaction: This reaction introduces a formyl group using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst. byjus.comnumberanalytics.comwikipedia.org It is typically suitable for alkylbenzenes. wikipedia.org

Duff Reaction: This method uses hexamine to formylate phenols and other activated aromatic rings, usually in the ortho position to the activating group. acs.org

Ortho-lithiation followed by formylation: This involves the deprotonation of an aromatic C-H bond, typically directed by a substituent, followed by quenching with a formylating agent like DMF. thieme-connect.denih.gov

A plausible route to the target molecule involves the formylation of a precursor such as 4-bromo-2-fluorotoluene to yield 5-bromo-2-fluoro-4-methylbenzaldehyde.

PrecursorFormylation MethodReagentsProductReference
2-Methylpyrimidine-4,6-diolVilsmeier-HaackPOCl₃, DMF4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde mdpi.com
PhenolsDuff ReactionHexamine, Acetic AcidOrtho-hydroxybenzaldehydes chemicalbook.comacs.org
Electron-rich arenesVilsmeier-HaackDMF, POCl₃Aromatic aldehydes numberanalytics.comorganic-chemistry.org

Carboxylic Acid Formation from Precursors

The final functional group to be introduced is often the carboxylic acid. A common and effective method for this transformation is the oxidation of a methyl group on the aromatic ring.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl side chain of an aromatic ring to a carboxylic acid. thieme-connect.deacs.orgncert.nic.in The entire side chain, irrespective of its length (provided it has a benzylic hydrogen), is oxidized to a –COOH group. acs.org

A significant challenge in the synthesis of this compound is the potential for the formyl group to be oxidized along with the methyl group. To circumvent this, a protection strategy can be employed. The aldehyde can be converted into an acetal (B89532), which is stable to the basic or neutral conditions of many oxidation reactions. wikipedia.orglibretexts.org After the oxidation of the methyl group, the acetal can be hydrolyzed back to the aldehyde under acidic conditions. wikipedia.org

Alternatively, selective oxidation methods that preferentially oxidize the methyl group in the presence of an aldehyde may be sought. Enzymatic oxidations or specific catalytic systems can sometimes offer this level of selectivity. acs.orgorganic-chemistry.orgnih.gov

Starting MaterialOxidizing AgentConditionsProductReference
Toluene and derivativesPotassium permanganate (KMnO₄)Alkaline or acidicBenzoic acids thieme-connect.deacs.org
AlkylbenzenesChromic acidVigorous oxidationAromatic carboxylic acids acs.org
MethylarenesCerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-Aromatic aldehydes (selective) thieme-connect.de
Benzyl substratesPotassium persulfatePyridine, mild conditionsAryl carbonyl compounds researchgate.net

Convergent and Linear Synthetic Approaches

The synthesis of a complex molecule like this compound can be approached in a linear or a convergent manner.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of each reaction step. Key parameters that are typically optimized include:

Temperature: Many reactions, such as lithiation, are performed at very low temperatures to control reactivity and prevent side reactions. thieme-connect.de

Reaction Time: Monitoring the reaction progress is crucial to ensure completion without the formation of degradation products.

Reagent Stoichiometry: The molar ratios of reactants and catalysts can significantly impact the yield and purity of the product. organic-chemistry.org

Solvent: The choice of solvent can influence the solubility of reagents, reaction rates, and even the course of a reaction. thieme-connect.de

Catalyst: For catalytic reactions, the choice of catalyst and its loading are critical for achieving high efficiency and selectivity.

For instance, in a Vilsmeier-Haack formylation, the ratio of the Vilsmeier reagent to the substrate can determine whether mono-, di-, or tri-formylation occurs. organic-chemistry.org Similarly, in the oxidation of a methyl group, the choice of oxidizing agent and reaction conditions can determine whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. thieme-connect.de

Development of Novel Catalytic Methods

The introduction of functional groups onto the benzene ring is often achieved through catalytic reactions, which offer advantages in terms of efficiency, selectivity, and milder reaction conditions. The synthesis of precursors for this compound benefits significantly from such catalytic methodologies.

A key precursor, 4-bromo-2-fluorobenzoic acid, can be synthesized from 2-fluoro-4-bromotoluene through a cobalt-catalyzed oxidation reaction. This method is highlighted as a form of "Green chemistry" and operates under oxygen pressure at elevated temperatures. chemicalbook.com The reaction employs a catalytic system involving cobalt(II) diacetate tetrahydrate and sodium bromide, with 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator. chemicalbook.com This process achieves a high yield of 88%. chemicalbook.com

Another crucial synthetic strategy involves the formation of a benzonitrile (B105546) intermediate, which can be subsequently hydrolyzed to a benzoic acid. For instance, 2-fluoro-4-methylbenzonitrile (B33328) can be prepared from 4-bromo-3-fluorotoluene (B33196) using a palladium catalyst. The reaction utilizes tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and zinc cyanide [Zn(CN)2] in dimethylformamide (DMF) at 100°C.

Furthermore, Sandmeyer-type reactions, which utilize copper salts as catalysts, are instrumental in converting amino-substituted precursors to bromo-substituted compounds. An example is the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate from methyl 2-amino-4-fluoro-5-methylbenzoate. chemicalbook.com This two-stage process first involves diazotization with sodium nitrite (B80452) and hydrobromic acid, followed by the addition of copper(I) bromide to facilitate the substitution, resulting in a 74% yield. chemicalbook.com

The table below summarizes these catalytic methods for key precursors.

Precursor SynthesizedStarting MaterialCatalyst(s)ReagentsYield
4-Bromo-2-fluorobenzoic acid 2-fluoro-4-bromotolueneCobalt(II) diacetate tetrahydrateAIBN, Sodium bromide, Oxygen88% chemicalbook.com
2-Fluoro-4-methylbenzonitrile 4-bromo-3-fluorotolueneTetrakis(triphenylphosphine)palladium(0)Zinc cyanide, DMFNot specified
Methyl 2-bromo-4-fluoro-5-methylbenzoate Methyl 2-amino-4-fluoro-5-methylbenzoateCopper(I) bromideSodium nitrite, Hydrobromic acid74% chemicalbook.com

Scalable Synthesis and Industrial Relevance

The development of synthetic routes that are amenable to large-scale production is critical for chemical intermediates used in the pharmaceutical and materials science industries. Halogenated benzoic acids and their derivatives are important building blocks for various therapeutic agents, including SGLT2 inhibitors. researchgate.net

The synthesis of 4-bromo-2-fluorobenzoic acid via cobalt-catalyzed oxidation has been demonstrated on a 25-gram scale, yielding 25.5 grams of the product, which suggests good potential for scalability. chemicalbook.com Similarly, the preparation of 5-bromo-2-chlorobenzoic acid, a structurally related compound, has been developed with industrial production in mind, focusing on high yields, purity, and low-cost materials to overcome the limitations of previous methods. google.comgoogle.com

Research into the industrial scale-up of similar complex molecules, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, provides insights into the challenges and strategies for large-scale synthesis. A novel, practical process for this key intermediate was successfully run on an approximately 70 kg/batch scale. researchgate.net The development of such processes is often driven by the need to circumvent issues like expensive starting materials, complex operations, and poor efficiency found in earlier, small-scale routes. researchgate.net The emphasis is on creating feasible, high-yield, and cost-effective methods suitable for mass production to meet market demands. researchgate.net

The synthesis of 5-bromo-2,4-dichloropyridine (B1280864) also provides a relevant example, where a method using 2-amino-4-chloropyridine (B16104) as a starting material was developed to overcome the challenges of amplified production, achieving a total yield greater than 50% and being suitable for direct industrial scale-up. google.com These examples underscore a clear trend in synthetic chemistry toward developing robust and economically viable processes for producing complex halogenated aromatic intermediates required for various industries.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Fluoro 4 Formylbenzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the susceptibility of the benzene (B151609) ring in 5-bromo-2-fluoro-4-formylbenzoic acid to electrophilic attack is significantly influenced by its substituents.

Influence of Halogen and Formyl Groups on Reactivity

The simultaneous presence of halogen (bromo and fluoro) and formyl groups, in addition to the carboxylic acid function, renders the aromatic ring of this compound highly deactivated towards electrophilic attack. Both the formyl (-CHO) and carboxylic acid (-COOH) groups are strong electron-withdrawing groups, pulling electron density from the ring through both inductive and resonance effects. This electron deficiency makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles.

The directing effects of these substituents are also crucial. The formyl and carboxylic acid groups are meta-directing, meaning they will direct incoming electrophiles to the position meta to themselves. Conversely, the bromine and fluorine atoms are ortho-, para-directing. In this specific molecule, the positions are already substituted. Any potential EAS reaction would be slow and require harsh conditions. The substitution pattern suggests that the only available position for substitution is ortho to the bromine and meta to the formyl and carboxylic acid groups. However, the cumulative deactivating effect of all four substituents makes such reactions highly unlikely under standard laboratory conditions.

Nucleophilic Substitution Reactions

The electronic nature of the substituents also plays a critical role in the susceptibility of the compound to nucleophilic substitution reactions.

Reactivity at the Bromine Atom

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally favored by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the bromine atom). In this compound, the bromine atom is para to the formyl group and meta to the carboxylic acid group. The strong electron-withdrawing nature of the formyl group at the para position significantly activates the bromine atom towards nucleophilic attack. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the oxygen atom of the formyl group.

Reactivity at the Fluorine Atom

Similar to the bromine atom, the fluorine atom is also activated towards nucleophilic aromatic substitution. The fluorine is ortho to the carboxylic acid group and meta to the formyl group. While fluorine is a poorer leaving group than bromine in many contexts, in SNAr reactions, the high electronegativity of fluorine can stabilize the transition state leading to the Meisenheimer complex, sometimes making it a better leaving group than other halogens. The presence of the ortho-carboxylic acid group can also influence the reactivity at this position, potentially through steric hindrance or by participating in the reaction mechanism under certain conditions.

Transformations of the Formyl Group

The aldehyde (formyl) functionality is a versatile handle for a wide array of chemical transformations.

Oxidation to Carboxylic Acid Derivatives

The formyl group of this compound can be readily oxidized to a second carboxylic acid group, yielding 5-bromo-2-fluoroterephthalic acid. A variety of oxidizing agents can be employed for this transformation. The choice of reagent would depend on the desired reaction conditions and the compatibility with the other functional groups present in the molecule. Given the presence of other sensitive groups, mild oxidizing agents would be preferable to avoid unwanted side reactions.

Starting MaterialProductReagent Examples
This compound5-bromo-2-fluoroterephthalic acidPotassium permanganate (B83412) (KMnO4), Chromic acid (H2CrO4), Silver(I) oxide (Ag2O)

Interactive Data Table: Oxidation of the Formyl Group

A comprehensive review of available scientific literature reveals a significant scarcity of detailed research specifically focused on the chemical reactivity and mechanistic studies of this compound. While this compound is available from commercial suppliers, dedicated studies on its synthetic transformations and reaction mechanisms are not readily found in peer-reviewed journals or patent literature.

Therefore, it is not possible to provide a detailed article on the specific reaction categories requested—including reduction to alcohol derivatives, nucleophilic addition reactions, esterification, amidation, cyclization, condensation, or transition metal-catalyzed cross-coupling reactions—for this particular molecule based on existing research. The information required to generate thorough, informative, and scientifically accurate content for the specified outline is not present in the public domain.

Further research would be required to experimentally determine and publish the chemical behavior of this compound in these contexts.

Transition Metal-Catalyzed Cross-Coupling Reactions

Heck and Sonogashira Coupling Adaptations

The presence of a bromine atom on the aromatic ring makes this compound a prime candidate for palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org For this compound, this would entail the substitution of the bromine atom with an alkenyl group, leading to the formation of a substituted styrenic derivative. The reaction conditions, including the choice of palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, or more advanced catalyst systems), ligand, base, and solvent, would need to be carefully optimized to achieve high yields and selectivity, given the potential for side reactions involving the aldehyde and carboxylic acid functionalities.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org This reaction would convert this compound into a 5-alkynyl-2-fluoro-4-formylbenzoic acid derivative. The mild reaction conditions of the Sonogashira coupling are generally well-tolerated by various functional groups, making it a suitable method for the late-stage functionalization of complex molecules. nih.govnih.gov

Table 1: Hypothetical Heck and Sonogashira Coupling Reactions of this compound

EntryCoupling PartnerCatalyst SystemBaseSolventProductHypothetical Yield (%)
1StyrenePd(OAc)₂ / PPh₃Et₃NDMF2-Fluoro-4-formyl-5-styrylbenzoic acid75
2Ethyl acrylatePdCl₂(PPh₃)₂K₂CO₃AcetonitrileEthyl 3-(3-carboxy-6-fluoro-4-formylphenyl)acrylate82
3PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF2-Fluoro-4-formyl-5-(phenylethynyl)benzoic acid88
4Propargyl alcoholPd(PPh₃)₄ / CuIPiperidineDMF2-Fluoro-4-formyl-5-(3-hydroxyprop-1-yn-1-yl)benzoic acid70

Other Palladium- and Copper-Catalyzed Transformations

Beyond the Heck and Sonogashira reactions, the C-Br bond of this compound is amenable to a range of other palladium- and copper-catalyzed transformations, enabling the introduction of diverse functionalities.

Palladium-catalyzed carbonylation reactions represent a powerful method for the synthesis of carboxylic acid derivatives. nih.gov In the presence of a palladium catalyst and a carbon monoxide source, the bromo-substituted aromatic ring could undergo carbonylation to potentially form an isophthalic acid derivative, although the existing carboxylic acid might complicate this transformation. A more plausible pathway could involve the decarbonylative coupling of the carboxylic acid group itself, a known reaction for some benzoic acids. organic-chemistry.org

Copper-catalyzed cross-coupling reactions , while often requiring harsher conditions than their palladium-catalyzed counterparts, offer alternative pathways for C-C, C-N, and C-O bond formation. For instance, Ullmann-type reactions could be employed to couple this compound with amines, alcohols, or thiols. Furthermore, copper-catalyzed reactions with silane (B1218182) reagents (Hiyama coupling) could also be envisioned. frontiersin.org The choice between palladium and copper catalysis would depend on the desired transformation and the compatibility of the reagents with the sensitive formyl and carboxyl groups. In some cases, the reactivity of C-F and C-Br bonds can be exploited for orthogonal coupling reactions, where a palladium catalyst selectively activates the C-Br bond, followed by a nickel-catalyzed reaction to activate the C-F bond. beilstein-journals.orgnih.gov

Intramolecular Cyclization and Rearrangement Pathways

The strategic positioning of the formyl, carboxyl, and bromo-fluoro-substituted aryl moieties in this compound provides opportunities for intramolecular cyclization reactions to construct various heterocyclic scaffolds. These reactions could be triggered by the initial cross-coupling of the bromo substituent, followed by a spontaneous or catalyzed cyclization event.

For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) could lead to an intermediate that, upon activation, undergoes intramolecular cyclization to form fused heterocyclic systems like benzofurans or indoles. organic-chemistry.org Similarly, a Heck reaction product could be designed to undergo a subsequent intramolecular cyclization.

Studies on related 5-halo-substituted furans have shown that they can undergo intramolecular cyclization to form complex polycyclic structures. nih.gov While not a direct analogue, this suggests that the bromo-substituted aromatic ring in our molecule of interest could participate in similar intramolecular transformations under appropriate conditions. The formyl and carboxyl groups can also be key participants in cyclization reactions, for example, through condensation with a newly introduced functional group to form a new ring system. eurjchem.com

Investigation of Reaction Kinetics and Thermodynamics

A thorough understanding of the reaction kinetics and thermodynamics is crucial for optimizing reaction conditions and predicting the feasibility of the transformations discussed above.

Reaction kinetics studies would involve monitoring the rate of the reaction under various conditions (e.g., temperature, catalyst loading, reactant concentrations) to elucidate the reaction mechanism and identify the rate-determining step. For palladium-catalyzed reactions, the mechanism typically involves oxidative addition, migratory insertion, and reductive elimination. nih.gov The electronic and steric effects of the fluoro, formyl, and carboxyl substituents on this compound would significantly influence the kinetics of each of these steps.

Applications of 5 Bromo 2 Fluoro 4 Formylbenzoic Acid As a Key Chemical Intermediate

Synthesis of Complex Organic Molecules

The unique arrangement of reactive sites on the 5-bromo-2-fluoro-4-formylbenzoic acid molecule makes it an ideal starting point for the construction of elaborate organic frameworks. The interplay between the electron-withdrawing aldehyde and carboxylic acid groups, and the halogen substituents on the benzene (B151609) ring, allows for selective and sequential reactions.

While direct synthesis pathways utilizing this compound are not extensively documented in publicly available research, the applications of structurally similar compounds provide strong evidence for its potential as a precursor to advanced pharmaceutical intermediates. For instance, related bromo-chloro-benzoic acid derivatives are crucial starting materials for the synthesis of hypoglycemic drugs like Dapagliflozin and Empagliflozin. google.com The synthesis of these SGLT2 inhibitors often involves multi-step processes where the benzoic acid moiety is a core component. researchgate.net

Similarly, other halogenated and fluorinated benzoic acids serve as key intermediates in the production of various active pharmaceutical ingredients (APIs). shreemlifesciences.com For example, 5-fluoro-2-methylbenzoic acid is used in the synthesis of HIV-1 integrase inhibitors. ossila.com The presence of the bromine and fluorine atoms on the ring of this compound offers handles for further functionalization through cross-coupling reactions, which are common strategies in the synthesis of complex drug molecules. The aldehyde group can be readily converted into other functionalities, such as amines or alcohols, further expanding its utility in building diverse molecular scaffolds for drug discovery.

Table 1: Examples of Similar Compounds as Pharmaceutical Intermediates

CompoundCAS NumberEnd Use/Application
5-Bromo-2-chlorobenzoic acid21739-92-4Intermediate for Dapagliflozin shreemlifesciences.com
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone461432-22-4Intermediate for Dapagliflozin shreemlifesciences.com
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone915095-85-1Intermediate for Empagliflozin shreemlifesciences.com
5-Fluoro-2-methylbenzoic acid33184-16-6Intermediate for HIV-1 integrase inhibitors ossila.com
Benzofuran-6-carboxylic acidNot specifiedKey intermediate for Lifitegrast researchgate.net

This table is generated based on data for similar compounds and is for illustrative purposes.

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, and the construction of these ring systems is a primary focus of organic synthesis. Halogenated and formyl-substituted benzoic acids are valuable building blocks in this context. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been demonstrated as a versatile starting material for the solid-phase synthesis of various nitrogen-containing heterocyclic systems, including benzimidazoles, benzotriazoles, and quinoxalinones. nih.gov The synthetic strategy often involves the reaction of the benzoic acid with a resin, followed by transformations of the other functional groups to build the heterocyclic ring. nih.gov

3-Formylchromones, which share the feature of an aldehyde group on an aromatic ring, are also recognized as diverse building blocks for the synthesis of a wide array of fused heterocyclic systems. eurjchem.com The aldehyde function provides a reactive site for condensation reactions, which can be followed by intramolecular cyclization to form the desired heterocycle. eurjchem.com Given the presence of both an aldehyde and a carboxylic acid, this compound is well-suited for similar synthetic strategies, potentially leading to the formation of novel and complex heterocyclic scaffolds.

The synthesis of highly substituted aromatic compounds is a significant challenge in organic chemistry. This compound, with its three distinct functional groups, serves as an excellent platform for creating such polyfunctionalized systems. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The aldehyde and carboxylic acid groups can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions. This orthogonality of reactivity allows for the stepwise and controlled introduction of multiple substituents onto the aromatic ring, leading to the construction of complex and precisely defined molecular architectures.

Development of Fluorine-Containing Compounds

The incorporation of fluorine into organic molecules can have a profound impact on their chemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. As such, the development of synthetic methods for introducing fluorine and for using fluorinated building blocks is of great interest.

This compound is an example of a fluorinated building block that can be used to introduce a fluorine atom into a target molecule. bldpharm.com By using this compound as a starting material, the fluorine atom is pre-installed on the aromatic ring, avoiding the often harsh and non-selective conditions required for direct fluorination reactions. The subsequent chemical manipulations of the other functional groups allow for the elaboration of the molecule while retaining the fluorine substituent. This approach is widely used in the synthesis of fluorinated pharmaceuticals and agrochemicals.

The synthesis of fluoro-aromatic derivatives is a key area of research, and compounds like this compound are valuable precursors. The presence of the fluorine atom influences the reactivity of the aromatic ring and the other functional groups. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom can act as a leaving group under certain conditions, allowing for the introduction of other substituents. acgpubs.org The synthesis of various fluoro- and methoxy-substituted chalcone (B49325) derivatives has been achieved through reactions involving fluorine-substituted benzaldehydes. acgpubs.org

Furthermore, the combination of fluorine and other functional groups on the same aromatic ring allows for the synthesis of a diverse range of fluoro-aromatic derivatives with tailored properties. For example, 2-bromo-5-fluorobenzaldehyde, a related compound, has been used in the synthesis of quinazolinones with potential antitumor activity. researchgate.net

Table 2: Properties of 5-Bromo-2-formylbenzoic Acid and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
5-Bromo-2-formylbenzoic acidC₈H₅BrO₃229.03Aldehyde, Carboxylic Acid, Bromine sigmaaldrich.comnih.gov
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.01Carboxylic Acid, Bromine, Fluorine chemicalbook.com
5-Bromo-2,4-difluorobenzoic acidC₇H₃BrF₂O₂237.00Carboxylic Acid, Bromine, Difluoro chemscene.com
2-Bromo-5-fluorobenzaldehydeC₇H₄BrFO203.01Aldehyde, Bromine, Fluorine researchgate.net

This table is compiled from data on the specified compound and its structural analogs for comparative purposes.

Role in Medicinal Chemistry Building Blocks

The unique combination of a carboxylic acid, a reactive formyl group, and halogen substituents on a benzene ring makes this compound a highly valuable scaffold in the synthesis of complex pharmaceutical compounds. The presence of bromine and fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability.

Due to the lack of specific data on this compound, the following is based on research of similar compounds.

The aldehyde and carboxylic acid functionalities of this compound serve as handles for a variety of chemical transformations, allowing for its elaboration into more complex molecules that can interact with biological targets. For instance, substituted benzoic acid derivatives have been investigated as inhibitors of various enzymes. A study on 2,5-substituted benzoic acids led to the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.gov The design of these inhibitors was based on replacing a furan (B31954) ring with a carboxyl group to enhance the hydrogen bonding with key amino acid residues like Arginine. nih.gov

Similarly, substituted 3-benzoic acid derivatives have been designed and synthesized as inhibitors of dihydrofolate reductase from M. tuberculosis (MtDHFR), a crucial enzyme for the survival of the pathogen. uef.fi The strategic modification of a fragment hit led to compounds with significantly improved inhibitory activity. uef.fi Furthermore, compounds like 4-bromo-3-formylbenzoic acid are noted to interact with cytochrome P450 enzymes, which are vital for drug metabolism, suggesting a role as a modulator of enzymatic activity. The formyl group, in particular, is reactive towards nucleophiles, enabling a range of substitution and addition reactions to build diverse molecular architectures for biochemical probes.

Due to the lack of specific data on this compound, the following is based on research of similar compounds.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, and versatile building blocks are essential for synthesizing series of analogs to probe the interactions between a ligand and its biological target. Halogenated benzoic acids are frequently employed in such studies. For example, SAR studies on benzoic acid derivatives from plant sources have been conducted to understand their anti-sickling properties, which are relevant for treating sickle cell disease. iomcworld.comsemanticscholar.orgresearchgate.net These studies have highlighted the importance of substituent patterns on the benzene ring for potent activity. iomcworld.com

In another example, the design of disubstituted benzoic acids for anti-sickling evaluation has been guided by molecular modeling. iomcworld.com The development of dual inhibitors of Mcl-1 and Bfl-1 also heavily relied on SAR studies of 2,5-substituted benzoic acids to optimize their binding affinity and selectivity. nih.gov The presence of a bromine atom in a molecule like this compound offers a site for further chemical modification through cross-coupling reactions, such as Suzuki or Heck reactions, which are powerful tools for creating diverse libraries of compounds for SAR studies. This allows medicinal chemists to systematically explore the chemical space around a lead compound to identify analogs with improved potency and selectivity.

Contributions to Materials Science

The rigid, functionalized aromatic core of this compound also makes it a promising candidate for the synthesis of advanced materials with tailored properties.

Due to the lack of specific data on this compound, the following is based on research of similar compounds.

Aromatic carboxylic acids and their derivatives are important monomers in the synthesis of specialty polymers. For instance, poly(benzoic acid) can be prepared and subsequently converted into poly(p-phenylene), a polymer known for its excellent thermal resistance and electroconductivity. google.com Halogenated styrenic monomers have been used in syndiospecific polymerization to create well-defined halogenated polystyrenes. researchgate.net The presence of halogen atoms in the polymer can impart properties such as flame retardancy and can also serve as a handle for post-polymerization modification. Benzoic acid itself has been used as an organocatalyst for the ring-opening polymerization of lactide and ε-caprolactone to produce biodegradable polyesters. rsc.org The multifunctional nature of this compound could potentially be exploited to create highly functionalized and cross-linked polymers with unique thermal, mechanical, and electronic properties.

Due to the lack of specific data on this compound, the following is based on research of similar compounds.

Multifunctional aromatic carboxylic acids are extensively used as building blocks for the design of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net These materials are constructed from metal ions or clusters connected by organic linkers, and they can exhibit a wide range of functional properties, including high porosity, luminescence, and unusual magnetic behavior. mdpi.com The specific arrangement of functional groups on the aromatic linker dictates the resulting structure and properties of the MOF. Aromatic polycarboxylic acids with phenyl-pyridine or biphenyl (B1667301) cores have been shown to be particularly versatile in creating such materials. mdpi.comresearchgate.net

The carboxylate group of this compound can coordinate to metal centers, while the formyl and halo substituents could be used to tune the electronic properties of the resulting framework or to serve as reactive sites for post-synthetic modification. This could lead to the development of MOFs for applications in gas storage, separation, catalysis, and chemical sensing. mdpi.com

Data on Structurally Similar Compounds

Since specific experimental data for this compound is not publicly available, the table below provides information on some structurally related compounds to offer a comparative context.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application Areas
5-Bromo-2-formylbenzoic acid4785-52-8C₈H₅BrO₃229.03Organic Synthesis Intermediate bldpharm.com
5-Bromo-2-fluorobenzoic acid146328-85-0C₇H₄BrFO₂219.01Pharmaceutical and Agrochemical Intermediate chemimpex.comnih.govsigmaaldrich.com
2-Bromo-4-fluorobenzoic acid1006-41-3C₇H₄BrFO₂219.01Synthesis of Antifungal Agents and MEK Inhibitors sigmaaldrich.com
4-Bromo-3-formylbenzoic acid776315-23-2C₈H₅BrO₃229.03Biochemical Research, Enzyme Modulation sigmaaldrich.com
2-Fluoro-5-formylbenzoic acid550363-85-4C₈H₅FO₃168.12Precursor for Pharmaceuticals and Antimicrobial Agents fluoromart.combldpharm.com
2-Fluoro-4-formylbenzoic acid604000-97-7C₈H₅FO₃168.12Organic Synthesis Intermediate uni.lusigmaaldrich.comsigmaaldrich.com
4-Bromo-3-fluorobenzoic acid153556-42-4C₇H₄BrFO₂219.01Proteomics Research Applications scbt.combldpharm.com
3-Bromo-4-fluorobenzoic acid403-18-9C₇H₄BrFO₂219.01Intermediate for Insecticides google.com

Computational and Theoretical Investigations of 5 Bromo 2 Fluoro 4 Formylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) or ab initio calculations, would provide significant insight into the electronic nature of 5-bromo-2-fluoro-4-formylbenzoic acid. However, specific computational studies detailing these properties for this compound are not currently available.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO).

For this compound, a hypothetical FMO analysis would likely reveal the influence of the electron-withdrawing groups (bromo, fluoro, formyl, and carboxylic acid) on the electronic distribution and energy levels of the HOMO and LUMO. A data table for such an analysis would typically include:

Molecular OrbitalEnergy (eV)Contributing Atomic Orbitals
HOMOData not availableData not available
LUMOData not availableData not available
HOMO-LUMO GapData not available

No published data is available for the frontier molecular orbitals of this compound.

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of nucleophilic and electrophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

For this compound, an ESP map would be expected to show significant negative potential around the oxygen atoms of the carboxyl and formyl groups, as well as the fluorine atom, making them potential sites for electrophilic attack. The hydrogen of the carboxylic acid and the carbon of the formyl group would likely exhibit positive potential, indicating susceptibility to nucleophilic attack.

Specific electrostatic potential maps for this compound have not been found in published literature.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to predict the feasibility and selectivity of chemical reactions by mapping out the potential energy surface. This includes identifying transition states and calculating activation energies.

Regioselectivity in reactions involving an aromatic ring, such as electrophilic or nucleophilic aromatic substitution, is heavily influenced by the directing effects of the substituents. Computational tools can predict the most likely site of reaction by calculating the energies of possible intermediates. For this compound, the interplay between the electron-withdrawing bromo, fluoro, formyl, and carboxyl groups would create a complex regiochemical profile.

A predictive table for a hypothetical reaction might look like this:

Reaction TypePosition of AttackCalculated Activation Energy (kcal/mol)Predicted Major Product
Electrophilic Aromatic SubstitutionC-3Data not availableData not available
C-6Data not available
Nucleophilic Aromatic SubstitutionC-2 (F displacement)Data not availableData not available
C-5 (Br displacement)Data not available

There are no published computational studies on the regioselectivity of reactions involving this compound.

Computational chemistry allows for the detailed investigation of reaction mechanisms at the atomic level. This includes the visualization of bond-breaking and bond-forming processes and the characterization of transition state structures. For a molecule like this compound, this could be applied to understand its synthesis or its reactions with other molecules.

No specific mechanistic studies involving the key transformations of this compound have been computationally modeled in the available literature.

Molecular Interactions and Non-Covalent Bonding

Non-covalent interactions are crucial in determining the physical properties of a compound, such as its melting point, boiling point, and solubility, as well as its interactions with biological macromolecules. These interactions include hydrogen bonding, halogen bonding, and van der Waals forces.

For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor. The fluorine and bromine atoms can participate in halogen bonding, and the aromatic ring can engage in π-stacking interactions. A computational analysis would quantify the strength and geometry of these interactions.

A representative data table for intermolecular interactions might include:

Interaction TypeInteracting AtomsDistance (Å)Interaction Energy (kcal/mol)
Hydrogen BondO-H···O=CData not availableData not available
Halogen BondC-Br···OData not availableData not available
π-π StackingAromatic Ring···Aromatic RingData not availableData not available

Specific computational studies detailing the non-covalent interactions of this compound are not present in the public domain.

Characterization of Halogen Bonding Interactions (relevant for similar compounds)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. nih.gov This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, often called a "σ-hole," on the outermost portion of the halogen, opposite to the covalent bond. nih.gov In the case of this compound, the bromine atom at the 5-position is a potential halogen bond donor.

The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the bromine atom in the target molecule is capable of forming moderately strong halogen bonds. The electron-withdrawing nature of the adjacent carboxylic acid and formyl groups, as well as the fluoro group, would likely enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its halogen bonding capability.

In computational studies of other brominated organic molecules, such as 5-bromocytosine, the bromine atom has been shown to form C-Br···O short contacts, acting as a halogen bond donor to oxygen atoms on adjacent molecules. nih.gov Similarly, for this compound, the bromine atom could engage in halogen bonding with various acceptors, including the oxygen atoms of the formyl or carboxylic acid groups of neighboring molecules, or with solvent molecules in a solution phase. The geometry of this interaction is typically linear, with the C-Br···Nu (Nucleophile) angle approaching 180°.

It is noteworthy that fluorine, due to its high electronegativity and low polarizability, generally does not participate as a halogen bond donor. nih.gov

Analysis of Hydrogen Bonding Networks

The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This dual functionality allows this compound to form extensive hydrogen bonding networks. In the solid state, benzoic acids and their derivatives commonly form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov This is a highly stable arrangement and is a dominant feature in the crystal structures of many related compounds, such as 4-fluoro-2-(phenylamino)benzoic acid and 5-bromo-2-(phenylamino)benzoic acid. nih.govnih.gov

Beyond the carboxylic acid dimer, other hydrogen bonding interactions are possible. The formyl group's oxygen atom can act as a hydrogen bond acceptor. Theoretical studies on similar aldehydes, like 5-bromo-2-hydroxybenzaldehyde, have highlighted the importance of various intermolecular interactions in stabilizing the crystal lattice. nih.gov In the context of this compound, the formyl oxygen could accept a hydrogen bond from the carboxylic acid of a neighboring molecule, leading to the formation of catemers or more complex 2D or 3D networks.

A summary of potential non-covalent interactions is presented below:

Interaction TypeDonorAcceptorPotential Strength
Halogen BondC-BrO=C (carboxyl), O=C (formyl)Moderate
Hydrogen BondO-H (carboxyl)O=C (carboxyl)Strong (Dimer Formation)
Hydrogen BondO-H (carboxyl)O=C (formyl)Moderate
Hydrogen BondC-H (aromatic)O=C (carboxyl/formyl), FWeak

Structure-Reactivity Relationship Predictions

The reactivity of this compound is governed by the electronic effects of its substituents. Density Functional Theory (DFT) calculations on analogous molecules, such as 5-bromo-2-hydroxybenzaldehyde, have been used to map the molecular electrostatic potential (MEP) and identify reactive sites. nih.gov A similar approach for this compound would likely reveal the following:

Electrophilic Sites: The formyl group's carbon atom is a primary electrophilic site, susceptible to nucleophilic attack. The carboxylic acid's carbonyl carbon is also electrophilic. The aromatic ring, influenced by the electron-withdrawing groups, will have regions of lower electron density, making it susceptible to nucleophilic aromatic substitution under certain conditions, though this is generally less favorable than reactions at the functional groups.

Nucleophilic Sites: The oxygen atoms of the carbonyl groups in both the formyl and carboxylic acid moieties are the primary nucleophilic sites, readily interacting with protons or other electrophiles.

The combination of a fluoro group at the 2-position and a bromo group at the 5-position creates a specific electronic environment. The fluorine atom is strongly electron-withdrawing via the inductive effect, while the bromine atom is also inductively withdrawing but can have a weak donating effect through resonance. The formyl and carboxylic acid groups are both strongly deactivating and meta-directing in electrophilic aromatic substitution, although such reactions are unlikely given the already substituted nature of the ring.

The reactivity of the functional groups is also influenced by their positions. The fluorine atom ortho to the carboxylic acid can influence its acidity through intramolecular hydrogen bonding or steric effects. The formyl group's reactivity can be modulated by the electronic effects of the other substituents. Computational studies on substituted benzaldehydes have shown that the electronic properties significantly influence their reactivity and potential applications. researchgate.net For instance, the aldehyde can undergo condensation reactions, such as the synthesis of Schiff bases. nih.gov

A predicted hierarchy of substituent electronic effects is provided in the table below:

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
-COOH1-I-MDeactivating
-F2-I+M (weak)Deactivating
-CHO4-I-MDeactivating
-Br5-I+M (weak)Deactivating

Advanced Analytical Methodologies in Research on 5 Bromo 2 Fluoro 4 Formylbenzoic Acid

High-Resolution Spectroscopic Techniques for Elucidating Complex Structures

High-resolution spectroscopic techniques are fundamental to the unambiguous determination of the molecular structure of newly synthesized compounds. For a molecule with the complexity of 5-bromo-2-fluoro-4-formylbenzoic acid, with its various functional groups and substitution patterns, these methods are critical.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy

While standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights into the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), multi-dimensional NMR techniques are essential for assembling the complete structural puzzle of complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful.

For a related compound, 5-Bromo-1,2,3-trifluorobenzene , 2D NMR studies provide a clear example of how these techniques work. A ¹H-¹H COSY spectrum would identify protons that are coupled to each other, which in the case of this compound, would confirm the connectivity of the aromatic protons. researchgate.net The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached, confirming the C-H framework of the molecule. researchgate.net The HMBC experiment, on the other hand, reveals longer-range couplings (typically over two to three bonds) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton, including the attachment of the carboxyl and formyl groups to the aromatic ring. researchgate.net

A hypothetical application of these techniques to this compound would involve:

¹H-¹H COSY: To establish the through-bond coupling network of the aromatic protons.

¹H-¹³C HSQC: To definitively assign each proton to its directly bonded carbon atom on the benzene (B151609) ring.

¹H-¹³C HMBC: To confirm the positions of the bromo, fluoro, formyl, and carboxylic acid substituents by observing correlations between the aromatic protons and the carbons of these functional groups.

NMR Technique Information Gained Application to this compound
¹H-¹H COSY Shows coupling between protons.Confirms the connectivity of the aromatic protons.
¹H-¹³C HSQC Shows direct one-bond C-H correlations.Assigns protons to their directly attached carbons.
¹H-¹³C HMBC Shows long-range (2-3 bond) C-H correlations.Confirms the substitution pattern on the aromatic ring.

Advanced Mass Spectrometry for Reaction Monitoring

Advanced mass spectrometry (MS) techniques are invaluable for real-time monitoring of chemical reactions, providing insights into reaction kinetics, intermediate formation, and byproduct identification. nih.gov Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with mass analyzers allow for the direct analysis of reaction mixtures with high sensitivity and specificity. thermofisher.com

In the synthesis of compounds like this compound, online MS monitoring can be used to:

Track the consumption of starting materials.

Monitor the formation of the desired product in real-time.

Detect and identify any transient intermediates or byproducts, which can aid in optimizing reaction conditions to improve yield and purity. nih.gov

For example, in a reaction to synthesize a substituted benzoic acid, ESI-MS can be used to follow the appearance of the product's molecular ion peak, allowing for the determination of the optimal reaction time. nist.gov This is particularly useful in complex multi-step syntheses where the isolation of intermediates is not feasible. The ability to monitor reactions in real-time minimizes the need for offline analysis, such as TLC or HPLC, thereby accelerating the development process. nih.gov

Advanced Chromatographic Methods for Separation and Purification in Synthesis Research

The synthesis of specialty chemicals like this compound often results in complex mixtures containing the desired product, unreacted starting materials, and various byproducts. Advanced chromatographic techniques are essential for the efficient separation and purification of the target compound.

Preparative High-Performance Liquid Chromatography

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for isolating and purifying compounds from complex mixtures on a larger scale than analytical HPLC. nist.govnih.gov The development of a prep-HPLC method for a target molecule like this compound would typically involve initial method scouting at the analytical scale to determine the optimal stationary phase and mobile phase composition.

For the purification of benzoic acid derivatives, reversed-phase chromatography is a common choice. A study on the HPLC analysis of benzoic acid and sorbic acid in food samples utilized a C18 column with an acetate (B1210297) buffer/methanol mobile phase, demonstrating the successful separation of these acidic compounds. nih.gov For a more complex molecule like this compound, a gradient elution method would likely be necessary to achieve good resolution from impurities.

Example of a Hypothetical Prep-HPLC Method for a Benzoic Acid Derivative:

Parameter Condition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% to 80% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm

Supercritical Fluid Chromatography

Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to HPLC for both analytical and preparative separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and reduced solvent consumption compared to HPLC.

SFC is particularly well-suited for the purification of pharmaceutical compounds and their intermediates. In the context of this compound, SFC could offer several advantages, including:

Faster purification times.

Reduced use of organic solvents, making the process more environmentally friendly and cost-effective.

Orthogonal selectivity to reversed-phase HPLC, potentially allowing for the separation of impurities that are difficult to resolve by HPLC.

The addition of a polar co-solvent, such as methanol, is typically required to elute polar compounds like benzoic acids from the column.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of the parent compound, this compound, might be challenging, the structural analysis of its derivatives can provide invaluable information about bond lengths, bond angles, and intermolecular interactions.

A relevant example is the crystal structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid , a close analogue. The X-ray diffraction data for this compound confirmed the positions of the substituents on the benzene ring and revealed details about its solid-state packing. In the crystal structure, molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups. The study also showed that the benzene ring and the methoxycarbonyl group are nearly coplanar.

Such structural information is crucial for understanding the solid-state properties of these materials and can inform the design of new derivatives with specific desired properties.

Crystallographic Data for the Analogue 2-Fluoro-4-(methoxycarbonyl)benzoic acid:

Parameter Value
Chemical Formula C₉H₇FO₄
Crystal System Triclinic
Space Group P-1
a (Å) 7.536
b (Å) 7.591
c (Å) 8.523
α (°) 99.480
β (°) 108.748
γ (°) 99.240
Volume (ų) 443.3

Future Research Directions and Emerging Perspectives

Exploration of Asymmetric Synthesis Routes

The development of asymmetric synthetic routes is a cornerstone of modern medicinal chemistry, enabling the production of single enantiomers of chiral molecules. While direct asymmetric synthesis of 5-bromo-2-fluoro-4-formylbenzoic acid itself is not the primary focus, the aldehyde functionality presents a key handle for enantioselective transformations to generate chiral derivatives. Future research is likely to concentrate on the catalytic enantioselective addition of various nucleophiles to the formyl group.

Methodologies such as organocatalysis and transition-metal catalysis are at the forefront of asymmetric synthesis. researchgate.net For instance, chiral secondary amine catalysts could be employed to facilitate the enantioselective α-functionalization of the aldehyde. Furthermore, the development of catalytic enantioselective 1,2-addition reactions of organometallic reagents to the carbonyl group is a highly efficient approach to producing chiral alcohols. beilstein-journals.org

The exploration of these asymmetric routes would be invaluable for creating a library of chiral building blocks derived from this compound, which could then be utilized in the synthesis of complex, stereochemically defined pharmaceutical agents.

Catalyst TypePotential Asymmetric TransformationPotential Chiral Product
Chiral Secondary AmineEnantioselective α-arylationα-Aryl Aldehyde
Chiral Phosphoric AcidEnantioselective Aldol Reactionβ-Hydroxy Ketone
Chiral Metal ComplexEnantioselective AlkylationSecondary Alcohol

Development of Biocatalytic Approaches for Synthesis and Transformation

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. rsc.org For this compound, biocatalytic approaches could be envisioned for both its synthesis and subsequent transformations.

Aldehyde dehydrogenases (ALDHs) present a promising enzymatic route for the highly chemoselective oxidation of a corresponding benzaldehyde (B42025) precursor to the carboxylic acid, avoiding harsh chemical oxidants. nih.gov Conversely, carboxylic acid reductases (CARs) could be employed for the selective reduction of a dicarboxylic acid precursor to the aldehyde. rsc.org

Furthermore, the aldehyde group is susceptible to bioreduction by various microorganisms and isolated enzymes to form the corresponding alcohol. Plant-based enzyme sources have demonstrated the ability to reduce a variety of substituted benzaldehydes. Current time information in MY. Engineered enzymes could also be developed to perform enantioselective reductions, yielding chiral alcohols. Flavin-dependent halogenases offer a potential biocatalytic route for the selective bromination of a fluorinated benzoic acid precursor, providing a greener alternative to traditional halogenation methods. mdpi.comnih.govresearchgate.nettandfonline.comresearchgate.net

Biocatalytic ApproachTarget TransformationPotential Advantage
Aldehyde Dehydrogenase (ALDH)Selective oxidation of an aldehydeHigh chemoselectivity, mild conditions
Carboxylic Acid Reductase (CAR)Selective reduction of a carboxylic acidAvoidance of over-reduction
Plant-based BioreductionReduction of aldehyde to alcoholUse of renewable resources
Flavin-dependent HalogenaseSelective brominationGreen and selective halogenation

Expanding Application Horizons in Interdisciplinary Research

The unique substitution pattern of this compound, featuring electron-withdrawing and synthetically versatile functional groups, makes it an attractive scaffold for interdisciplinary research. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties of drug candidates. nih.gov

Future research will likely see this compound utilized as a key building block in the synthesis of novel therapeutic agents, agrochemicals, and functional materials. walshmedicalmedia.com The presence of three distinct functional groups (bromo, fluoro, formyl, and carboxyl) allows for sequential and regioselective modifications, leading to a diverse range of complex molecules. ijrar.org For example, the bromine atom can participate in cross-coupling reactions, the aldehyde can undergo various condensations and additions, and the carboxylic acid can be converted to amides or esters.

The application of this compound in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials is an emerging area of interest for polyfunctionalized aromatic compounds. researchgate.netnih.gov

Sustainable and Atom-Economical Synthetic Pathways for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. nih.gov Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and atom-economical pathways. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. mdpi.com

Atom economy, a key metric in green chemistry, emphasizes the maximization of the incorporation of all materials used in the process into the final product. acs.org Synthetic strategies that rely on catalytic C-H functionalization are particularly promising in this regard, as they avoid the need for pre-functionalized starting materials. rsc.org The development of catalytic methods for the direct formylation and carboxylation of a 5-bromo-2-fluorobenzene precursor would represent a significant advance in the sustainable synthesis of this compound.

The use of greener solvents, such as water or bio-based solvents, and the development of catalytic systems that can be easily recovered and recycled are also critical areas for future investigation. frontiersin.org Green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, will be crucial in evaluating and comparing the sustainability of different synthetic routes. researchgate.netacs.orgresearchgate.netnih.gov

Green Chemistry PrincipleApplication to SynthesisPotential Benefit
Atom EconomyCatalytic C-H functionalizationReduced waste generation
Use of Safer SolventsReactions in water or bio-solventsReduced environmental impact
CatalysisRecyclable catalystsLower catalyst loading and waste
Energy EfficiencyMicrowave-assisted synthesisReduced reaction times and energy consumption

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is revolutionizing chemical research and development by accelerating the discovery and optimization of new reactions and molecules. nih.govoxfordglobal.comresearchgate.netnih.gov For this compound, these technologies can be leveraged to rapidly explore its chemical space and optimize synthetic transformations.

Automated platforms can be used to screen a wide range of catalysts, reagents, and reaction conditions for the functionalization of the aldehyde, carboxylic acid, and aryl bromide moieties. sapiosciences.commpg.denumberanalytics.comacs.orgyoutube.com This allows for the rapid identification of optimal conditions for desired transformations, significantly reducing the time and resources required for manual optimization.

Furthermore, the data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and propose novel synthetic routes. oxfordglobal.com This data-driven approach to synthesis planning has the potential to uncover non-intuitive reaction pathways and accelerate the discovery of new derivatives of this compound with desired properties. The use of robotic systems can also enhance the safety and reproducibility of chemical synthesis. nih.gov

TechnologyApplicationPotential Outcome
High-Throughput ExperimentationScreening of cross-coupling catalystsIdentification of optimal conditions for C-C bond formation
Automated Synthesis PlatformParallel synthesis of derivativesRapid generation of a compound library
Machine LearningPrediction of reaction outcomesAccelerated discovery of new synthetic routes
Laboratory RoboticsAutomated reaction setup and executionIncreased reproducibility and safety

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-2-fluoro-4-formylbenzoic acid, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves sequential halogenation and formylation of a benzoic acid precursor. A plausible route includes:

Halogenation : Bromination and fluorination of a benzoic acid scaffold using reagents like N-bromosuccinimide (NBS) or electrophilic fluorinating agents (e.g., Selectfluor™) under controlled conditions .

Formylation : Introduction of the formyl group at the para-position via Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metalation (DoM) followed by quenching with DMF .
Key Intermediates :

  • 2-Fluoro-4-formylbenzoic acid (prior to bromination)
  • 5-Bromo-2-fluorobenzoic acid (prior to formylation)

Q. How can the purity and structural integrity of this compound be verified using analytical techniques?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase = acetonitrile/water (70:30) .
    • TLC : Silica gel plates with ethyl acetate/hexane (1:1) (Rf ≈ 0.4–0.5).
  • Structural Confirmation :
    • ¹H/¹³C NMR : Key signals include:
  • Formyl proton at δ ~10.2 ppm (¹H).
  • Carboxylic acid proton (broad) at δ ~13.5 ppm (¹H).
  • Distinct ¹³C signals for Br (C-Br, ~115 ppm) and F (C-F, ~160 ppm) .
    • FT-IR : Peaks at ~1700 cm⁻¹ (C=O, carboxylic acid) and ~1680 cm⁻¹ (C=O, aldehyde) .

Advanced Research Questions

Q. What strategies can mitigate competing reactivity between bromo, fluoro, and formyl groups during functionalization reactions of this compound?

Methodological Answer:

  • Protection/Deprotection :
    • Protect the formyl group as an acetal (e.g., ethylene glycol, H⁺ catalyst) to prevent undesired aldol reactions during bromo/fluoro substitutions .
    • Use silyl protecting groups (e.g., TMSCl) for the carboxylic acid to avoid side reactions .
  • Order of Functionalization :
    Prioritize bromination/fluorination before formylation, as the electron-withdrawing formyl group can deactivate the aromatic ring .
  • Catalytic Control :
    Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, ensuring selective activation of the bromo group over the formyl moiety .

Q. How does the electronic influence of substituents affect the regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: The electron-withdrawing effects of -Br, -F, and -COOH groups direct electrophilic attacks to the meta and para positions relative to existing substituents. For example:

  • Suzuki Coupling : The bromo group (strong σ-withdrawing) is the preferred site for Pd-mediated coupling due to its lower activation energy compared to the formyl group .
  • Nucleophilic Aromatic Substitution : Fluorine at ortho position deactivates the ring, but the formyl group at para can stabilize intermediates via resonance, enabling substitution at specific positions .

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